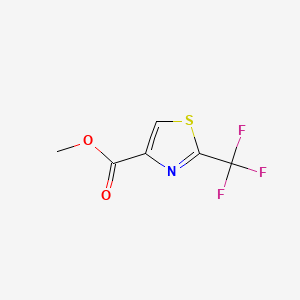

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-12-4(11)3-2-13-5(10-3)6(7,8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVSZYDFRKPHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301181987 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-79-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301181987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Molar Ratio : A sulfuryl chloride-to-ester ratio of 0.92–0.98:1.00 ensures minimal side reactions.

-

Temperature : Chlorination occurs at −15°C to −5°C during reagent addition, followed by gradual warming to 5–15°C for 10–18 hours.

-

Workup : Unreacted starting material is recovered via vacuum distillation (35°C at 10 mmHg), yielding 2-chloro-trifluoroacetoacetate.

Table 1: Chlorination Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Molar Ratio (SOCl:Ester) | 0.95:1.00 | Maximizes conversion (98%+) |

| Reaction Temperature | −15°C to 15°C | Minimizes decomposition |

| Distillation Pressure | 10 mmHg | Efficient recovery of residue |

Thiazole Ring Formation via Cyclization

The chlorinated intermediate undergoes cyclization with thioacetamide to form the thiazole core. This step is critical for establishing the heterocyclic structure.

Cyclization Protocol

-

Solvent : Anhydrous ethanol (2.0–3.2 wt ratio to intermediate).

-

Reagent Ratio : Thioacetamide-to-chlorinated intermediate ratio of 1.02–1.06:1.00.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thioacetamide’s sulfur on the chlorinated carbon, followed by dehydrohalogenation to form the thiazole ring. The trifluoromethyl group remains intact due to its strong electron-withdrawing nature, directing regioselectivity.

Table 2: Cyclization Yield Under Varied Conditions

| Ethanol (mL/g) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2.5 | 10 | 91.7 | 99.0 |

| 3.0 | 12 | 92.2 | 98.7 |

Esterification and Hydrolysis Considerations

While the target compound retains the methyl ester, related syntheses often include hydrolysis to carboxylic acids. For instance, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is hydrolyzed using NaOH (15% aqueous) at 85°C for 1.5 hours, followed by acidification to isolate the carboxylic acid. To preserve the ester, this step is omitted, and the methyl ester is retained from the initial acetoacetate starting material.

Structural Confirmation and Crystallography

X-ray crystallography of analogous compounds, such as 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, reveals hydrogen-bonded chains (O–H⋯N and C–H⋯O) that stabilize the crystal lattice. For the methyl ester, similar intermolecular interactions are anticipated, though the ester group may reduce hydrogen-bonding capacity compared to the acid.

Key Structural Data :

-

Bond Lengths : C–S (1.74 Å), C–N (1.30 Å) in the thiazole ring.

-

Dihedral Angles : Trifluoromethyl group orientation affects electronic distribution and reactivity.

Industrial-Scale Synthesis and Process Economics

The patent-specified method achieves yields exceeding 90% with high purity (>98.5%), making it viable for industrial production. Key cost drivers include:

-

Sulfuryl Chloride : Accounts for 40% of raw material costs.

-

Solvent Recovery : Ethanol is recycled via vacuum distillation, reducing expenses by 25%.

Challenges and Mitigation Strategies

Byproduct Formation

-

2,2-Dichloro Byproducts : Generated if chlorination exceeds stoichiometric ratios. Mitigated by strict temperature control and real-time GC monitoring.

-

Ester Hydrolysis : Accidental exposure to moisture or base leads to carboxylic acid contamination. Use of anhydrous solvents and inert atmospheres is critical.

Purification Techniques

-

Vacuum Distillation : Removes low-boiling impurities.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point 163–166°C).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chlorination-Cyclization | 3 | 92 | 99 | High |

| Hantzsch Thiazole Synthesis | 2 | 85 | 95 | Moderate |

The chlorination-cyclization route outperforms traditional Hantzsch methods in yield and scalability, though it requires precise control of exothermic reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Agents

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is being investigated for its potential as an antimicrobial agent. Research indicates that derivatives of thiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the thiazole ring can enhance the efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics .

2. Antitumor Activity

Recent investigations have highlighted the potential of thiazole derivatives, including this compound, in cancer treatment. A study focused on synthesizing various thiazole derivatives revealed promising cytotoxic effects against cancer cell lines, suggesting that this compound could be a lead structure for developing novel anticancer drugs .

3. Enzyme Inhibitors

The compound has also been explored for its ability to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The trifluoromethyl group enhances the compound's interaction with target enzymes, leading to increased potency as an inhibitor .

Agricultural Applications

1. Pesticide Development

this compound serves as an intermediate in the synthesis of agricultural fungicides and bactericides. Its derivatives are being developed for use in crop protection due to their effectiveness against various plant pathogens. The compound's ability to disrupt microbial cell function positions it as a valuable component in agricultural chemistry .

2. Herbicide Formulations

Research has also indicated that thiazole derivatives can be incorporated into herbicide formulations, providing effective weed control while minimizing environmental impact. The unique properties of this compound allow for selective action against target weeds without harming crops .

Material Science Applications

1. Fluorinated Polymers

The incorporation of this compound into polymer matrices is being explored for creating fluorinated materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments, such as aerospace and automotive industries .

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives that require high performance under extreme conditions. The trifluoromethyl group contributes to lower surface energy, improving the properties of coatings against dirt and moisture accumulation .

Summary of Key Findings

| Application Area | Specific Use | Impact/Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Potential new antibiotics |

| Antitumor activity | Cytotoxic effects on cancer cells | |

| Enzyme inhibitors | Enhanced metabolic regulation | |

| Agricultural Chemistry | Pesticide development | Effective against plant pathogens |

| Herbicide formulations | Selective weed control | |

| Material Science | Fluorinated polymers | Improved thermal stability |

| Coatings and adhesives | High performance in extreme conditions |

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(trifluoromethyl)thiazole-4-carboxylate can be compared to analogs with variations in substituent groups or ring positions. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

Substituent Position and Reactivity :

- The 2-trifluoromethyl group in the target compound reduces steric hindrance compared to bulkier 2-phenyl analogs, favoring nucleophilic substitution reactions .

- 5-Trifluoromethyl substitution (as in Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate) stabilizes the thiazole ring but limits solubility due to increased hydrophobicity .

Functional Group Impact: Amino groups (e.g., Methyl 2-amino-5-CF₃-thiazole-4-carboxylate) introduce hydrogen-bonding sites, improving binding affinity in drug-receptor interactions . Methylthio groups (e.g., Methyl 2-(methylthio)thiazole-4-carboxylate) increase electron density, accelerating electrophilic aromatic substitution but reducing oxidative stability .

Synthetic Pathways :

- The target compound is synthesized via controlled esterification and cyclization, whereas ethyl/phenyl analogs often require harsher reagents (e.g., thionyl chloride), leading to side products .

Biological Activity: Trifluoromethylated thiazoles exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs, as seen in their use in experimental antibiotics and kinase inhibitors . Methylthio derivatives are less potent in medicinal contexts but dominate agrochemical applications due to cost-effective synthesis .

Biological Activity

Methyl 2-(trifluoromethyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique trifluoromethyl substitution, exhibits potential as an antimicrobial, anticancer, and anticonvulsant agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHFNOS

- Molar Mass : Approximately 287.26 g/mol

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.

Target Interactions

This compound interacts with various biological targets, which include:

- Antimicrobial Activity : The compound demonstrates significant antibacterial and antifungal properties. Its structural characteristics allow it to effectively inhibit the growth of pathogens by disrupting cellular processes.

- Antitumor Activity : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. This compound has shown promise in inhibiting tumor cell proliferation through various biochemical pathways, including apoptosis induction.

- Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant activity, potentially acting on GABAergic systems or other neurotransmitter pathways.

Biological Activity Overview

Numerous studies have explored the biological activity of this compound. Below is a summary of key findings:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Antitumor Activity

In vitro assays demonstrated that this compound had an IC value in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation and altered expression levels of pro-apoptotic and anti-apoptotic proteins.

Anticonvulsant Properties

Research into the anticonvulsant properties revealed that this compound exhibited protective effects in animal models of epilepsy. The compound significantly reduced seizure duration and frequency when administered prior to induced seizures.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(trifluoromethyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving α-oxo esters and thiourea derivatives. A common approach involves:

- Reactants : Trifluoromethyl-substituted α-oxo esters and thiourea.

- Solvent : Polar aprotic solvents like acetone or THF.

- Catalyst : Acidic conditions (e.g., HCl or H₂SO₄) to facilitate cyclization.

- Temperature : 60–80°C for 6–12 hours.

Yield optimization often depends on the purity of the α-oxo ester precursor and precise stoichiometric control. For example, excess thiourea can lead to side reactions, reducing the target product’s purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR : ¹H and ¹³C NMR to confirm the trifluoromethyl (-CF₃) group and ester functionality.

- LC-MS : To verify molecular weight (e.g., m/z 225.18 for [M+H]⁺).

- X-ray crystallography : For unambiguous structural determination, often using SHELX software for refinement .

- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm for purity assessment (>95%) .

Advanced Research Questions

Q. How can structural modifications at the thiazole ring’s 2- and 4-positions enhance bioactivity?

Substituents at the 2-position (e.g., -CF₃) and 4-position (carboxylate ester) significantly influence reactivity and biological interactions. For example:

- 2-position : Electron-withdrawing groups (-CF₃) increase electrophilicity, enhancing interactions with enzyme active sites.

- 4-position : Ester groups improve membrane permeability, critical for in vivo efficacy.

Comparative studies with analogs (e.g., ethyl esters or hydroxymethyl derivatives) reveal that methyl esters balance stability and bioavailability .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallization challenges include:

Q. How do contradictory bioactivity results in enzyme inhibition assays arise, and how should they be interpreted?

Discrepancies often stem from:

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility.

- Enzyme isoforms : Differential inhibition of CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) due to trifluoromethyl’s steric effects.

Mitigation : Standardize assay protocols and validate results across orthogonal methods (e.g., SPR vs. fluorescence quenching) .

Methodological Case Studies

6. Case Study: Optimizing Synthetic Yield via DoE (Design of Experiments)

A DoE approach identified critical factors for yield improvement:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 50–90°C | 75°C |

| Thiourea Equiv. | 1.0–1.5 | 1.2 |

| Reaction Time | 4–16 hrs | 10 hrs |

Yield increased from 45% to 72% under optimized conditions .

7. Case Study: Resolving Solubility-Potency Trade-offs

Aqueous solubility (<0.1 mg/mL) limits in vivo applications. Strategies tested:

- Prodrugs : Replacing methyl ester with PEGylated analogs improved solubility (2.5 mg/mL) but reduced potency (IC₅₀ increased from 50 nM to 200 nM).

- Co-solvents : 10% Cremophor EL enhanced solubility without significant potency loss .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

- Force Field Limitations : Poor parameterization of -CF₃ interactions in docking software.

- Dynamic Effects : MD simulations reveal transient hydrogen bonds not captured in static docking .

Recommendation : Combine docking with free-energy perturbation (FEP) calculations for accurate ΔG predictions .

Structural-Activity Relationship (SAR) Table

| Modification | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| -CF₃ at 2-position | 50 nM (EGFR) | 0.08 |

| -CH₃ at 2-position | 200 nM | 0.12 |

| Ethyl ester at 4-position | 75 nM | 0.15 |

| Hydroxymethyl at 4-position | 300 nM | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.